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Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye AF555 NHS ester, a

widely used tool in fluorescence microscopy. It details its chemical properties, and applications,

and provides step-by-step protocols for its use in key experimental techniques.

Core Concepts: Introduction to AF555 NHS Ester
AF555 NHS ester is a bright, photostable, and hydrophilic fluorescent dye belonging to the

Alexa Fluor family.[1][2] Its chemical structure features a succinimidyl ester (NHS) functional

group, which allows for the covalent labeling of primary amines on proteins, antibodies, and

other biomolecules.[3][4] This amine-reactive nature makes it a versatile tool for attaching a

fluorescent tag to a wide range of targets for visualization in fluorescence-based assays.[1]

The fluorescence of AF555 lies in the orange-red region of the visible spectrum, making it

easily distinguishable from other commonly used fluorophores like AF488 (green). Its high

quantum yield and resistance to photobleaching ensure bright and stable signals during

imaging, which is crucial for sensitive detection and quantitative analysis. Furthermore, its

hydrophilic nature minimizes non-specific binding and reduces the risk of protein aggregation

upon conjugation.
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The key spectral and photophysical properties of AF555 NHS ester are summarized in the

table below for easy reference and comparison.

Property Value References

Excitation Maximum (λex) 555 - 556 nm

Emission Maximum (λem) 565 - 572 nm

Molar Extinction Coefficient ~155,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield

(Φ)
~0.10

Recommended Laser Lines 532 nm, 555 nm, 561 nm

Spectrally Similar Dyes Cy3, TRITC, DyLight 549

pH Sensitivity
Relatively insensitive in the pH

4-10 range

Experimental Protocols
This section provides detailed methodologies for common applications of AF555 NHS ester in

fluorescence microscopy.

Antibody Labeling with AF555 NHS Ester
This protocol describes the covalent conjugation of AF555 NHS ester to a primary antibody.

Materials:

Primary antibody (free of amine-containing buffers like Tris and preservatives like sodium

azide)

AF555 NHS ester

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
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Purification column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Prepare the Antibody:

Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

If the antibody is in a buffer containing primary amines or preservatives, dialyze it against

PBS overnight at 4°C.

Prepare the AF555 NHS Ester Stock Solution:

Allow the vial of AF555 NHS ester to warm to room temperature before opening.

Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. This

solution should be prepared fresh and protected from moisture.

Conjugation Reaction:

Add the AF555 NHS ester stock solution to the antibody solution. A molar excess of 8-fold

of the dye is a good starting point for mono-labeling. The optimal ratio may need to be

determined empirically.

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring,

protected from light.

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) pre-equilibrated with PBS.

Collect the fractions containing the labeled antibody, which will be the first colored band to

elute.

Determination of Degree of Labeling (DOL):
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Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the

absorbance maximum of AF555 (~555 nm).

Calculate the DOL using the following formula: DOL = (A_max × ε_prot) / [(A_280 -

(A_max × CF_280)) × ε_dye] Where:

A_max is the absorbance at the dye's maximum absorbance wavelength.

ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹

for IgG).

A_280 is the absorbance at 280 nm.

CF_280 is the correction factor for the dye's absorbance at 280 nm (provided by the

manufacturer).

ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

An optimal DOL for most antibodies is between 2 and 10.

Storage:

Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots

for long-term storage. Protect from light.

Immunofluorescence Staining of Cultured Cells
This protocol outlines the use of an AF555-conjugated secondary antibody for indirect

immunofluorescence staining of cultured cells.

Materials:

Cultured cells grown on coverslips or in chamber slides

Primary antibody (unconjugated)

AF555-conjugated secondary antibody

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
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Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal serum (from the same

species as the secondary antibody) in PBS

Wash Buffer: PBS

Antifade mounting medium

Procedure:

Cell Preparation:

Grow cells to the desired confluency on sterile glass coverslips or chamber slides.

Fixation:

Aspirate the culture medium and wash the cells twice with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Permeabilization (for intracellular targets):

Wash the cells three times with PBS for 5 minutes each.

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room

temperature.

Blocking:

Wash the cells three times with PBS for 5 minutes each.

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at

room temperature.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in the blocking buffer.
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Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

Wash the cells three times with PBS for 5 minutes each.

Dilute the AF555-conjugated secondary antibody in the blocking buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Final Washes and Mounting:

Wash the cells three times with PBS for 5 minutes each, protected from light.

Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging:

Visualize the stained cells using a fluorescence microscope equipped with appropriate

filters for AF555 (e.g., TRITC filter set).

Flow Cytometry Protocol
This protocol describes the staining of cell surface markers for analysis by flow cytometry using

an AF555-conjugated primary antibody.

Materials:

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

AF555-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

FACS tubes

Procedure:
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Cell Preparation:

Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow

Cytometry Staining Buffer.

Fc Receptor Blocking (Optional but Recommended):

To reduce non-specific binding, incubate the cells with an Fc receptor blocking antibody for

10-15 minutes on ice.

Staining:

Add the predetermined optimal concentration of the AF555-conjugated primary antibody to

the cell suspension.

Incubate for 20-30 minutes on ice in the dark.

Washing:

Wash the cells twice by adding 2 mL of ice-cold Flow Cytometry Staining Buffer,

centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.

Resuspension and Analysis:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for

AF555 excitation and emission (e.g., 561 nm laser and a 585/42 nm bandpass filter).

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

Click to download full resolution via product page

Caption: Reaction mechanism of AF555 NHS ester with a primary amine on a protein.
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Click to download full resolution via product page

Caption: Step-by-step workflow for indirect immunofluorescence staining.

Click to download full resolution via product page

Caption: Workflow for cell surface staining for flow cytometry analysis.

Troubleshooting and Considerations
Low Labeling Efficiency: Ensure the antibody is in an amine-free buffer at the correct pH

(8.3-8.5). Use freshly prepared, anhydrous DMSO or DMF for dissolving the NHS ester.

Consider optimizing the dye-to-protein molar ratio.

High Background Staining in Immunofluorescence: Ensure adequate blocking and thorough

washing steps. Titrate the primary and secondary antibodies to determine the optimal

concentrations.

Photobleaching: Although AF555 is relatively photostable, minimize exposure to excitation

light. Use an antifade mounting medium for immunofluorescence.

Fluorescence Quenching: Certain amino acids, such as tryptophan, tyrosine, histidine, and

methionine, can quench the fluorescence of Alexa Fluor dyes if they are in close proximity to

the conjugated fluorophore. This should be considered when interpreting fluorescence

intensity data.

By understanding the principles of AF555 NHS ester chemistry and following these detailed

protocols, researchers can effectively utilize this powerful tool for a wide range of fluorescence

microscopy applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15555274?utm_src=pdf-body-img
https://www.benchchem.com/product/b15555274?utm_src=pdf-body-img
https://www.benchchem.com/product/b15555274?utm_src=pdf-body
https://www.benchchem.com/product/b15555274?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. lumiprobe.com [lumiprobe.com]

2. scbt.com [scbt.com]

3. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific
[fishersci.ca]

4. BP Fluor 555, Alexa Fluor 555 equivalent | BroadPharm [broadpharm.com]

To cite this document: BenchChem. [An In-depth Technical Guide to AF555 NHS in
Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15555274#introduction-to-af555-nhs-in-fluorescence-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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